Cas no 2227205-93-6 (7-(tert-butoxycarbonyl)-1-oxa-7-azaspiro[3.5]nonane-3-carboxylic acid)
7-(tert-butoxycarbonyl)-1-oxa-7-azaspiro[3.5]nonane-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 7-(tert-butoxycarbonyl)-1-oxa-7-azaspiro[3.5]nonane-3-carboxylic acid
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- Inchi: 1S/C13H21NO5/c1-12(2,3)19-11(17)14-6-4-13(5-7-14)9(8-18-13)10(15)16/h9H,4-8H2,1-3H3,(H,15,16)
- InChI Key: DBSPBIGRVGEFNR-UHFFFAOYSA-N
- SMILES: O1C2(CCN(C(OC(C)(C)C)=O)CC2)C(C(O)=O)C1
7-(tert-butoxycarbonyl)-1-oxa-7-azaspiro[3.5]nonane-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM558902-1g |
7-(tert-Butoxycarbonyl)-1-oxa-7-azaspiro[3.5]nonane-3-carboxylic acid |
2227205-93-6 | 95%+ | 1g |
$*** | 2023-03-30 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1200210-100mg |
7-(tert-Butoxycarbonyl)-1-oxa-7-azaspiro[3.5]nonane-3-carboxylic acid |
2227205-93-6 | 98% | 100mg |
¥3630 | 2023-03-11 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1200210-250mg |
7-(tert-Butoxycarbonyl)-1-oxa-7-azaspiro[3.5]nonane-3-carboxylic acid |
2227205-93-6 | 98% | 250mg |
¥6706 | 2023-03-11 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1200210-500mg |
7-(tert-Butoxycarbonyl)-1-oxa-7-azaspiro[3.5]nonane-3-carboxylic acid |
2227205-93-6 | 98% | 500mg |
¥8942 | 2023-03-11 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1200210-1g |
7-(tert-Butoxycarbonyl)-1-oxa-7-azaspiro[3.5]nonane-3-carboxylic acid |
2227205-93-6 | 98% | 1g |
¥15643 | 2023-03-11 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00789767-1g |
7-(tert-Butoxycarbonyl)-1-oxa-7-azaspiro[3.5]nonane-3-carboxylic acid |
2227205-93-6 | 98% | 1g |
¥10243.0 | 2023-03-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6438-100.0mg |
7-[(tert-butoxy)carbonyl]-1-oxa-7-azaspiro[3.5]nonane-3-carboxylic acid |
2227205-93-6 | 95% | 100.0mg |
¥2561.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6438-250.0mg |
7-[(tert-butoxy)carbonyl]-1-oxa-7-azaspiro[3.5]nonane-3-carboxylic acid |
2227205-93-6 | 95% | 250.0mg |
¥4098.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6438-500.0mg |
7-[(tert-butoxy)carbonyl]-1-oxa-7-azaspiro[3.5]nonane-3-carboxylic acid |
2227205-93-6 | 95% | 500.0mg |
¥6831.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6438-1.0g |
7-[(tert-butoxy)carbonyl]-1-oxa-7-azaspiro[3.5]nonane-3-carboxylic acid |
2227205-93-6 | 95% | 1.0g |
¥10242.0000 | 2025-04-11 |
7-(tert-butoxycarbonyl)-1-oxa-7-azaspiro[3.5]nonane-3-carboxylic acid Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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5. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
Additional information on 7-(tert-butoxycarbonyl)-1-oxa-7-azaspiro[3.5]nonane-3-carboxylic acid
7-(tert-butoxycarbonyl)-1-oxa-7-azaspiro[3.5]nonane-3-carboxylic acid: A Versatile Building Block in Medicinal Chemistry
7-(tert-butoxycarbonyl)-1-oxa-7-azaspiro[3.5]nonane-3-carboxylic acid (CAS No. 2227205-93-6) represents a critical intermediate in the synthesis of complex bioactive molecules. This compound features a unique spirocyclic framework, combining a seven-membered azaspiro[3.5]nonane core with a carboxylic acid functionality. The tert-butoxycarbonyl (t-Boc) protecting group on the nitrogen atom provides structural stability, while the carboxylic acid moiety enables further chemical modifications. Recent studies have highlighted the potential of this scaffold in drug discovery, particularly in the development of small molecule inhibitors targeting specific protein-protein interactions.
Structurally, 7-(tert-butoxycarbonyl)-1-oxa-7-azaspiro[3.5]nonane-3-carboxylic acid contains a spiro[3.5]nonane ring system with one oxygen and one nitrogen atom incorporated into the ring. The spiro[3.5]nonane core is a well-known motif in medicinal chemistry, often found in natural products and pharmaceuticals. The 1-oxa-7-azaspiro[3.5]nonane unit introduces additional stereochemical complexity, which is crucial for modulating biological activity. The carboxylic acid group at the 3-position allows for diverse derivatization, including esterification, amidation, and conjugation with other functional groups.
Recent advances in synthetic methodologies have enabled the efficient preparation of this compound. A 2023 study published in Journal of Medicinal Chemistry demonstrated a novel catalytic approach using chiral phosphoric acid catalysts to achieve high enantioselectivity in the synthesis of 7-(tert-butoxycarbonyl)-1-oxa-7-azaspiro[3,5]nonane-3-carboxylic acid. This method significantly improved the yield and purity of the target molecule, which is essential for downstream applications in drug development. The use of asymmetric catalysis has become a cornerstone in the synthesis of chiral intermediates, as it allows for the creation of enantiomerically pure compounds with enhanced biological activity.
The tert-butoxycarbonyl (t-Boc) protecting group plays a vital role in the stability and reactivity of the compound. This group temporarily masks the nitrogen atom, preventing unwanted side reactions during synthetic processes. The carboxylic acid functionality at the 3-position is particularly important for the design of molecules targeting G protein-coupled receptors (GPCRs), which are major drug targets in therapeutic interventions. The spiro[3.5]nonane ring system has been shown to exhibit unique conformational flexibility, which may contribute to its biological activity.
Research published in Organic & Biomolecular Chemistry (2024) explored the potential of 7-(tert-butoxycarbonyl)-1-oxa-7-azaspiro[3.5]nonane-3-carboxylic acid as a scaffold for the development of antiviral agents. The study demonstrated that derivatives of this compound could effectively inhibit the replication of certain RNA viruses by interfering with viral entry mechanisms. This finding underscores the importance of spirocyclic scaffolds in the design of antiviral therapeutics, particularly in the context of emerging infectious diseases.
The 1-oxa-7-azaspiro[3.5]nonane core has also been investigated for its potential in the treatment of neurodegenerative disorders. A 2023 preclinical study in ACS Chemical Neuroscience reported that compounds derived from this scaffold exhibited neuroprotective effects in models of Parkinson's disease. The unique three-dimensional structure of the spirocyclic framework may facilitate interactions with specific protein targets involved in neuronal function, making it a promising candidate for further exploration.
Another area of interest is the use of 7-(tert-butoxycarbonyl)-1-oxa-7-azaspiro[3.5]nonane-3-carboxylic acid in the development of antifungal agents. A 2024 study in Antimicrobial Agents and Chemotherapy showed that derivatives of this compound could inhibit the growth of Candida species by disrupting cell membrane integrity. The carboxylic acid group was found to be critical for this activity, as it interacts with membrane lipids to alter permeability. This application highlights the versatility of the scaffold in targeting diverse biological pathways.
Despite its promising applications, the synthesis of 7-(tert-butoxycarbonyl)-1-oxa-7-azaspiro[3.5]nonane-3-carboxylic acid presents challenges related to stereochemical control and functional group compatibility. Researchers are actively exploring new synthetic strategies, including the use of organocatalysis and microwave-assisted reactions, to improve the efficiency and scalability of its production. These advancements are crucial for the transition from laboratory synthesis to industrial-scale manufacturing, which is necessary for the development of pharmaceutical products.
In conclusion, 7-(tert-butoxycarbonyl)-1-oxa-7-azaspiro[3.5]nonane-3-carboxylic acid is a valuable building block in medicinal chemistry due to its unique structural features and potential for diverse biological applications. Ongoing research continues to expand its utility in drug discovery, particularly in the areas of antiviral, neuroprotective, and antifungal therapies. The development of efficient synthetic methods for this compound will play a key role in realizing its full potential in the pharmaceutical industry.
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